molecular formula C21H17FN6S B286912 6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286912
M. Wt: 404.5 g/mol
InChI Key: DLRMRVAOYAKZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications in various fields of medicine. The compound belongs to the class of triazolothiadiazoles and is known for its unique structure and properties. In

Mechanism of Action

The mechanism of action of 6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various cellular pathways and enzymes. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are complex and vary depending on the specific application. In general, the compound has been shown to have anti-inflammatory, antimicrobial, and antitumor effects. It has also been shown to have neuroprotective effects in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its unique structure and properties, which make it a promising candidate for various therapeutic applications. However, one of the limitations of the compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain applications.

Future Directions

There are several future directions for research on 6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of novel formulations and delivery methods to improve the solubility and bioavailability of the compound. Another area of interest is the investigation of the compound's potential use in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies are needed to fully elucidate the mechanism of action of the compound and its potential applications in various fields of medicine.
Conclusion:
In conclusion, 6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a unique and promising compound with potential therapeutic applications in various fields of medicine. The compound's structure and properties make it an attractive candidate for drug development, and preclinical studies have shown promising results in several areas. However, further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in combination with other drugs or therapies.

Synthesis Methods

The synthesis of 6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-ethylphenylhydrazine, 3-fluorobenzaldehyde, and 4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of the product is typically around 60-70%, and the purity is confirmed by HPLC and NMR spectroscopy.

Scientific Research Applications

6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications in various fields of medicine. The compound has shown promising results in preclinical studies as an antitumor agent, anti-inflammatory agent, and antimicrobial agent. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C21H17FN6S

Molecular Weight

404.5 g/mol

IUPAC Name

6-[1-(2-ethylphenyl)-5-methylpyrazol-4-yl]-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H17FN6S/c1-3-14-7-4-5-10-18(14)27-13(2)17(12-23-27)20-26-28-19(24-25-21(28)29-20)15-8-6-9-16(22)11-15/h4-12H,3H2,1-2H3

InChI Key

DLRMRVAOYAKZLN-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)F)C

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)F)C

Origin of Product

United States

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